Product packaging for Methyl 3-indoleglyoxylate(Cat. No.:CAS No. 18372-22-0)

Methyl 3-indoleglyoxylate

Cat. No.: B013705
CAS No.: 18372-22-0
M. Wt: 203.19 g/mol
InChI Key: VFIJGAWYVXDYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole derivatives represent a crucial class of heterocyclic compounds in the field of drug discovery. jchr.org Their structural versatility and ability to interact with a wide range of biological targets have led to their incorporation into numerous approved drugs. researchgate.net The significance of these compounds is underscored by their diverse therapeutic applications, which include treatments for cancer, inflammatory conditions, microbial infections, and neurological disorders. jchr.orgnih.govchemimpex.com The indole structure is considered a "privileged scaffold" because it can serve as a template for the design of ligands for various receptors and enzymes. jchr.orgnih.gov

The biological importance of indole derivatives stems from their presence in many natural products and endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin. nih.govwikipedia.org This natural prevalence has inspired chemists to synthesize a vast library of indole-based compounds, exploring their potential as therapeutic agents. biosynth.comnih.gov Research has shown that even minor modifications to the indole core can lead to significant changes in biological activity, offering a rich field for structure-activity relationship (SAR) studies. researchgate.net

The Indole Glyoxylate (B1226380) Moiety as a Privileged Structure in Medicinal Chemistry

Within the broad class of indole derivatives, the indole glyoxylate moiety stands out as a particularly valuable pharmacophore. nih.gov This structural motif, characterized by a glyoxylic acid group attached to the 3-position of the indole ring, provides a versatile handle for chemical modification. chemimpex.com The combination of the indole nucleus with the glyoxylamide function has proven to be an excellent template for creating molecules that can interact with specific biological targets. nih.gov

The term "privileged structure" was coined to describe molecular frameworks that are capable of providing ligands for multiple, unrelated biological targets. nih.gov The indole glyoxylate scaffold fits this description well, as derivatives have shown a wide array of pharmacological activities. chemimpex.comnih.gov This versatility makes it an attractive starting point for the development of new drugs.

Historical Context and Evolution of Research on Indole Glyoxylate Compounds

The history of indole chemistry dates back to the mid-19th century with the investigation of the natural dye indigo. jchr.orgwikipedia.org In 1866, Adolf von Baeyer achieved the first synthesis of indole itself. jchr.orgnih.govwikipedia.org The recognition of the indole nucleus in vital biomolecules in the 1930s spurred intense research into its chemistry and biological roles. wikipedia.org

Research specifically focusing on indole glyoxylate derivatives has evolved as a subfield of this broader area. The development of synthetic methodologies to functionalize the indole ring at the 3-position has been crucial. Methyl 3-indoleglyoxylate, in particular, serves as a key intermediate in the synthesis of more complex indole-based molecules. chemimpex.com Its utility lies in the reactivity of the glyoxylate group, which allows for a variety of chemical transformations to build molecular diversity. cymitquimica.com Early work likely focused on the fundamental reactivity and synthesis of these compounds, while more recent research has shifted towards their application in medicinal chemistry and the development of targeted therapies. chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B013705 Methyl 3-indoleglyoxylate CAS No. 18372-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJGAWYVXDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343309
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18372-22-0
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-indoleglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 3 Indoleglyoxylate and Its Analogues

Established Synthetic Pathways to Methyl 3-Indoleglyoxylate

Synthesis from Ethyl 3-Indoleglyoxylate Precursors

One common route to this compound involves the modification of its corresponding ethyl ester, ethyl 3-indoleglyoxylate. This transformation is typically achieved through transesterification. In a documented procedure, the treatment of ethyl 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)indol-3-acetate with barium hydroxide (B78521) in methanol (B129727) successfully yields the corresponding methyl ester. snnu.edu.cn This method highlights a classic base-catalyzed transesterification.

More generally, transesterification can be performed under either acidic or basic conditions. rsc.org To drive the equilibrium towards the desired methyl ester, methanol is often used in excess, frequently serving as the solvent. rsc.org Catalysts can vary, with one study demonstrating the use of a porous phenolsulphonic acid—formaldehyde resin (PAFR) to effectively catalyze the conversion of various ethyl esters to their methyl counterparts with high yields. acs.org The reaction conditions for this catalyzed transesterification are summarized in the table below.

EntryEthyl Ester SubstrateReaction Time (h)Yield (%)
1Ethyl heptanoate2493
2Ethyl benzoate2495
3Ethyl 4-methylbenzoate2494
4Ethyl 4-methoxybenzoate2495
5Ethyl 2-phenylacetate2497
Reaction Conditions: Ethyl Ester (1.0 mmol), Methyl Alcohol (10.0 mmol), PAFR catalyst (0.007 mmol), 80 °C. acs.org

Reaction with Organometallic Reagents

Organometallic reagents are instrumental in the synthesis of indole (B1671886) glyoxylates. A well-established method involves the reaction of an indole-metal species with an appropriate electrophile. For instance, this compound can be prepared through the reaction of 3-indolyl magnesium iodide, a Grignard reagent, with methyl oxalyl chloride. mdpi.com Similarly, the corresponding ethyl ester, ethyl 3-indoleglyoxylate, is synthesized from indole magnesium iodide and ethyl oxalyl chloride. dicp.ac.cn

Grignard reagents, along with other organometallics like organolithium compounds, serve as potent nucleophiles, readily attacking electrophilic carbonyl carbons. thieme-connect.com The general reactivity of organometallic reagents with esters can lead to the formation of tertiary alcohols upon double addition. researchgate.net However, in the context of synthesizing glyoxylates, the reaction is controlled to achieve acylation at the 3-position of the indole ring. The reaction of ethyl 3-indoleglyoxylate with methylmagnesium iodide has been studied, leading to different products depending on the stoichiometry of the Grignard reagent. snnu.edu.cn

Advanced Synthetic Strategies for Indole Glyoxylate (B1226380) Derivatives

Multi-component Reactions for Indolylglycine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like indolylglycine derivatives, which are structurally related to indole glyoxylates. A notable example is the aza-Friedel-Crafts reaction between indoles, aldehydes, and anilines. mdpi.comthieme-connect.comnih.gov This three-component reaction, which can be performed in an aqueous system using a surfactant like sodium dodecyl sulfate (B86663) (SDS), provides a green and scalable method for synthesizing a library of 3-indolylglycines in moderate to excellent yields. mdpi.comthieme-connect.com This methodology avoids the use of metal catalysts and is compatible with a variety of functional groups. thieme-connect.com

AldehydeAnilineYield (%)
BenzaldehydeAniline92
4-ChlorobenzaldehydeAniline85
4-MethylbenzaldehydeAniline88
Benzaldehyde4-Methoxyaniline95
4-Chlorobenzaldehyde4-Methoxyaniline87
Reaction Conditions: Indole (1.0 mmol), Aldehyde (1.2 mmol), Aniline (1.2 mmol), SDS (0.2 mmol), H₂O (2.0 mL). mdpi.com

Friedel-Crafts Reactions in Indole Glyoxylate Chemistry

The Friedel-Crafts acylation is a cornerstone reaction for the functionalization of aromatic rings and is widely applied to indoles. The direct reaction of indole with oxalyl chloride is a common method to produce indol-3-ylglyoxylyl chloride, a key intermediate that can be subsequently converted to esters like this compound. dicp.ac.cnacs.org To mitigate the high reactivity of indole and prevent side reactions such as N-acylation, the indole nitrogen is often protected. A successful strategy involves the use of a 1-(phenylsulfonyl) protecting group. rsc.org 1-(Phenylsulfonyl)indole undergoes clean Friedel-Crafts acylation at the C-3 position with oxalyl chloride in the presence of aluminum chloride to give the corresponding acid chloride in high yield. This intermediate can then be readily converted to various esters or amides, and the protecting group can be removed under basic conditions. rsc.org

The choice of Lewis acid and solvent can influence the regioselectivity of the acylation, with reactions on substituted indoles sometimes yielding mixtures of 3-, 5-, and 7-acyl derivatives. researcher.life For instance, the acylation of ethyl indole-2-carboxylate (B1230498) with ethoxalyl chloride in the presence of aluminum chloride predominantly yields the 3-acyl derivative. researcher.life

Stereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of indole glyoxylate analogues, particularly optically active 3-indolylglycine derivatives, is of significant interest. Asymmetric catalysis has emerged as a powerful tool for this purpose. thieme-connect.com

One successful approach is the asymmetric Friedel-Crafts alkylation of indoles with ethyl glyoxylate imines. This reaction can be catalyzed by chiral catalysts, such as Trost's dinuclear zinc complex, to afford 3-indolylglycine derivatives with very high enantioselectivity (up to >99% ee). mdpi.comthieme-connect.com Chiral phosphoric acids and copper(I)-Tol-BINAP complexes have also been employed as catalysts in similar transformations, demonstrating the versatility of asymmetric catalysis in this field. thieme-connect.com

Another strategy involves the use of chiral auxiliaries. A highly diastereoselective Friedel-Crafts type reaction has been reported between various indoles and chiral cyclic glyoxylate imines, promoted by trifluoroacetic acid (TFA). nih.govrsc.org This method provides access to optically active 3-indolyl-N-substituted glycine (B1666218) derivatives with high diastereoselectivity. nih.gov Furthermore, asymmetric oxidative heterocoupling reactions using a chiral nickel(II) complex of a glycine equivalent have been shown to produce 3-indolylglycine adducts with high diastereoselectivity. These advanced methods provide efficient routes to chiral building blocks essential for medicinal chemistry and drug discovery.

Indole SubstrateCatalyst SystemProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
IndoleTrost's dinuclear zinc complexEthyl 2-((1H-indol-3-yl)(4-methoxyphenyl)amino)acetate97% ee
4-BromoindoleTrost's dinuclear zinc complexEthyl 2-((4-bromo-1H-indol-3-yl)(4-methoxyphenyl)amino)acetate>99% ee
IndoleChiral Cyclic Glyoxylate Imine / TFA3-Indolyl-N-Substituted Glycine DerivativeHigh dr
IndoleChiral Nickel(II) Complex3-Indolylglycine AdductHigh dr

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and economical route to 3-substituted indoles and their analogues, minimizing waste and simplifying purification processes. An effective method involves the three-component coupling reaction of an indole, a substituted or unsubstituted benzaldehyde, and N-methylaniline, catalyzed by Yb(OTf)3-SiO2. chapman.edu This approach is noted for being environmentally friendly and has been successfully applied to synthesize a range of 3-substituted indole derivatives. chapman.edu Another prominent one-pot strategy is the Friedel-Crafts acylation of indole using acid chlorides and diethylaluminum chloride, which provides high yields of 3-acylindoles on a gram scale with straightforward isolation. researchgate.net

Synthetic ApproachReactantsCatalyst/ReagentsKey FeatureReference
Three-Component CouplingIndole, Benzaldehyde, N-methylanilineYb(OTf)3-SiO2Eco-friendly and economical synthesis of 3-substituted indoles. chapman.edu
Friedel-Crafts AcylationIndole, Acid ChloridesDiethylaluminum chlorideHigh-yielding, scalable synthesis of 3-acylindoles. researchgate.net
N-Alkoxyindole SynthesisConjugate ketoester, Alcohol, Alkyl halideSnCl2·2H2O, DBUOne-pot, four-step sequence for multisubstituted 1-alkoxyindoles. mdpi.com

Functionalization and Derivatization Approaches

The structure of this compound, featuring both a reactive indole ring and a versatile glyoxylate moiety, makes it a valuable building block for creating more complex molecules. cymitquimica.com

Chemical Modification of the Indole Ring System

The indole nucleus of this compound and related compounds is amenable to various chemical modifications. Substitutions on the benzene (B151609) portion of the indole ring are common, with structure-activity relationship studies highlighting the importance of bromo- or methoxy-substituents at the C-5 position for certain biological activities. chapman.edu

Direct C-H functionalization offers another route for modification. A metal-free method using Cs2CO3/oxone® facilitates the C3-alkylation of indoles functionalized at various other positions, such as 4-methyl, 5-methoxy, and 5-hydroxyindole. chemrxiv.org The nitrogen atom of the indole ring can also be targeted. For example, N-sulfonylation has been used to produce derivatives like 1-Toluene-sulfonyl-3-[(3′-hydroxy-5′-substituted-indole)]-glyoxylic acid methyl ester. researchgate.net

Position of ModificationType of ModificationExample Reagents/SubstituentsReference
C-5SubstitutionBromo, Methoxy (B1213986) chapman.edu
C-3Alkylationα-heteroaryl-substituted methyl alcohols chemrxiv.org
N-1SulfonylationToluene-sulfonyl chloride researchgate.net
C-4, C-5Alkylation Precursors4-methylindole, 5-methoxyindole, 5-hydroxyindole chemrxiv.org

Derivatization at the Glyoxylate Moiety

The glyoxylate group is a key reactive center in this compound, enabling a wide range of chemical transformations. cymitquimica.comsigmaaldrich.com It serves as a reactant in Diels-Alder cycloadditions, demonstrating its utility in constructing cyclic systems. sigmaaldrich.comchemicalbook.com

The ketone within the glyoxylate moiety can be targeted by nucleophilic reagents. For instance, the condensation of the related ethyl 3-indoleglyoxylate with methylmagnesium iodide results in the formation of an acyloin, 1-(3-indolyl)-2-hydroxy-2-methyl-1-propanone. researchgate.net Using an excess of the Grignard reagent leads to the diol, 2-(3-indolyl)-3-methyl-2,3-butanediol. researchgate.net These transformations highlight the moiety's role as a precursor for various functional groups.

Reaction TypeReagentResulting Product/FunctionalityReference
Diels-Alder CycloadditionDieneCyclic adducts sigmaaldrich.comchemicalbook.com
Grignard Reaction (Condensation)Methylmagnesium iodideAcyloin researchgate.net
Grignard Reaction (Excess)Methylmagnesium iodideDiol researchgate.net
Precursor for InhibitorsVarious reagentsSotrastaurin (B1684114) analogs, GSK-3 inhibitors, Janus kinase 3 inhibitors sigmaaldrich.comchemicalbook.com

Incorporation of Diverse Heterocyclic Moieties

This compound is a foundational component for synthesizing complex molecules that incorporate additional heterocyclic systems. sigmaaldrich.comchemicalbook.com Its structure is a key starting point for the synthesis of various alkaloids, including cephalandole alkaloids and cycloalkene indole carbazole (B46965) alkaloids. sigmaaldrich.comchemicalbook.com

A specific example involves the synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives. mdpi.com This synthesis is based on the reaction between homophthalic anhydride (B1165640) and imines, where the indole heterocycle is introduced as part of the imine structure, leading to a final product bearing both the indole and THIQ moieties. mdpi.com This demonstrates the strategic incorporation of the indole framework into larger, more complex heterocyclic structures. mdpi.com

Incorporated HeterocycleSynthetic ContextReference
Tetrahydroisoquinoline (THIQ)Reaction of homophthalic anhydride with an indole-containing imine. mdpi.com
CarbazoleReactant for synthesis of cycloalkene indole carbazole alkaloids. sigmaaldrich.comchemicalbook.com
Cephalandole Alkaloid CoreReactant for synthesis of cephalandole alkaloids. sigmaaldrich.comchemicalbook.com

Structure Activity Relationship Sar Studies of Methyl 3 Indoleglyoxylate Derivatives

Positional Effects on Biological Activity

The biological activity of indole (B1671886) derivatives is highly sensitive to the position of substituents on the indole scaffold and any attached moieties. Modifications at the C3 position are common due to the inherent nucleophilicity of this site. researchgate.net However, substitutions at other positions, including the indole nitrogen (N1) and various points on the benzene (B151609) ring (C4, C5, C6, C7), play a critical role in modulating efficacy.

Research on N,C-capped dipeptide inhibitors of the immunoproteasome revealed that the indole N-H group is vital for activity. All derivatives where this nitrogen was methylated (1-methyl derivatives) were found to be inactive, suggesting the N-H group is involved in a crucial hydrogen bond with the target receptor. mdpi.com In contrast, for certain C3-methylene-bridged indole derivatives, the absence of a substituent at the N1 position enhanced cytoprotective activity by promoting the stabilization of the resulting indolyl radical. nih.gov

Substitutions on the benzene portion of the indole ring also significantly impact activity. In one study on benzoxazoles-2(3H)-thione derivatives, introducing a chlorine atom at the C6 and C7 positions of the related benzoimidazole scaffold improved activity compared to the parent compounds. mdpi.com Conversely, for a series of N-(indol-3-ylglyoxylyl)amino acid derivatives, placing a nitro group at the C5-position led to a considerable decrease in binding affinity. mdpi.com

The spatial arrangement of functional groups on appended moieties is equally important. For psoralen (B192213) derivatives linked to an indole core, substituents on an attached phenyl ring showed clear positional effects. The introduction of ortho- or meta-methoxy or meta-methyl groups reduced activity. mdpi.com Similarly, in a series of HIV-1 fusion inhibitors, moving a benzoic acid substituent from the 4-position to the 3-position of a terminal aromatic ring altered the activity profile. nih.gov These findings underscore that the precise placement of substituents is a key determinant of the biological profile of indole-based compounds.

Influence of Substituent Nature and Stereochemistry on Efficacy and Selectivity

The chemical nature of substituents and their three-dimensional arrangement (stereochemistry) are fundamental to the efficacy and selectivity of methyl 3-indoleglyoxylate derivatives. The properties of the substituent, such as its size, polarity, and ability to form hydrogen bonds, dictate the quality of interaction with the biological target. researchgate.net

In the development of immunoproteasome inhibitors, replacing less hydrophobic N-cap groups (like pyrazine) with more hydrophobic ones led to a significant increase in inhibitory activity and selectivity. mdpi.com Similarly, substituting the Asn-OtBu moiety with smaller, more polar groups abolished inhibitory activity. mdpi.com Another study found that for antimicrobial derivatives, the presence of a 3-methylbutanoic acid substituent on a 2-thioxothiazolidin-4-one ring was beneficial for antibacterial activity, while a 4-hydroxybenzene substituent on the same ring was detrimental. mdpi.com The nature of halogen substituents can also be critical; for instance, a fluorine substituent at position 5 of the indole ring was found to be important for the antibacterial activity of certain derivatives. mdpi.com

The following table illustrates how different substituents on the nitrogen of a 2-thioxothiazolidin-4-one ring can affect the antimicrobial activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives.

Substituent on Thioxothiazolidinone RingGeneral Effect on Antibacterial ActivityReference
3-Methylbutanoic acidBeneficial mdpi.com
Methyl groupFavorable for antifungal activity mdpi.com
4-HydroxybenzeneDetrimental mdpi.com
HydrogenLess active than methyl or 3-methylbutanoic acid derivatives mdpi.com

Stereochemistry often has a profound impact on biological activity. In a series of peptide-based immunoproteasome inhibitors, derivatives with an L-Alanine configuration were found to be more potent, whereas those with a D-Alanine configuration exhibited greater selectivity. mdpi.com This highlights how the spatial orientation of a single amino acid residue can fine-tune the pharmacological profile. Similarly, the conformation of molecules, influenced by their stereochemistry, can affect how they fit into a receptor's binding site. ucc.ie The introduction of bulky groups can stabilize a specific conformation that is more favorable for binding. This interplay between substituent nature and stereochemistry is a critical consideration in the design of selective and potent therapeutic agents.

Fragment-Based Drug Design in Indole Glyoxylate (B1226380) Research

Fragment-based drug design (FBDD) has become a powerful strategy in drug discovery. nih.gov This approach starts by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The indole scaffold is well-suited for FBDD due to its chemical tractability and its prevalence in molecules with diverse biological activities. mdpi.comnih.gov

An example of FBDD in indole-related research is the discovery of a novel series of specific inhibitors for the β5i subunit of the immunoproteasome. mdpi.com Researchers designed a hybrid compound by combining moieties from two different known proteasome inhibitors. mdpi.com This strategy, which involves linking or merging fragments that bind to adjacent sites on a target, is a common technique in FBDD.

The general workflow of a fragment-based approach in this context can be summarized as follows:

StepDescriptionReference
1. Fragment Identification A library of fragments is screened to find low-affinity binders to the target protein. In the case of indole derivatives, this could involve screening simple indole-containing fragments. nih.gov
2. Hit Validation Biophysical techniques (e.g., NMR, X-ray crystallography) are used to confirm the binding of the fragment hits and determine their binding mode. nih.gov
3. Fragment Evolution The initial fragment is grown or merged. For example, a simple indole fragment might be elaborated by adding functional groups at various positions (e.g., the glyoxylate moiety at C3) to improve affinity and selectivity. This can be guided by structural information of the target. mdpi.com
4. Lead Optimization The resulting lead compound is further modified to enhance its potency, selectivity, and drug-like properties (e.g., solubility, pharmacokinetic profile). mdpi.com

The use of FBDD offers several advantages, including a more efficient exploration of chemical space and a higher probability of achieving drug-like properties in the final compound. nih.gov As computational tools and structural biology methods advance, FBDD will likely play an increasingly important role in the development of novel therapeutics based on the indole glyoxylate scaffold. nih.gov

Rational Design Principles for Optimized Derivatives

Rational drug design relies on a deep understanding of the biological target's structure and the mechanism of ligand-receptor interactions to create more potent and selective inhibitors. mdpi.com For indole glyoxylate derivatives, this approach leverages structural biology and computational modeling to guide the modification of the lead compound.

A key principle in the rational design of enzyme inhibitors is targeting structural differences between related enzymes to achieve selectivity. For example, advances in understanding the structural differences between the constitutive proteasome (β5c) and the immunoproteasome (β5i) have made the rational design of selective β5i inhibitors more feasible. mdpi.com One such difference is the size of the S1 pocket, which is wider in β5i, allowing for the design of molecules with bulkier groups that selectively bind to this isoform. mdpi.com

Bioisosteric replacement is another powerful rational design strategy. This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the pharmacological profile. This was demonstrated in the design of selective COX-2 inhibitors based on the structure of the non-steroidal anti-inflammatory drug indomethacin. researchgate.net Key modifications included:

Replacement of a Methoxy (B1213986) Group: A methyl sulfonyl group was introduced to replace a methoxy group, enhancing interaction with a polar pocket specific to the COX-2 enzyme. researchgate.net

Deletion of Carboxylic Acid: The removal of the carboxylic acid moiety reduced interaction with the COX-1 isoform, as this group is critical for binding to a key arginine residue in COX-1. researchgate.net

Substitution at C-2 and C-3: The introduction of two 4-fluro benzyl (B1604629) groups at the C-2 and C-3 positions of the indole ring yielded derivatives with selective COX-2 inhibitory activity. researchgate.net

These targeted modifications, based on the known structure of the target enzymes, exemplify the power of rational design to create optimized derivatives with high selectivity and potency.

Mechanistic Investigations of Methyl 3 Indoleglyoxylate Derivatives

Cellular and Molecular Targets

The therapeutic potential of methyl 3-indoleglyoxylate derivatives stems from their ability to selectively or non-selectively bind to and modulate the activity of specific proteins. These interactions can disrupt signaling pathways that are often dysregulated in disease states. Research has identified that these compounds can act as inhibitors of several enzyme families, including protein kinases, proteasomes, cyclooxygenases, topoisomerases, and monoamine oxidases.

Enzyme Inhibition Studies

The core of the mechanistic investigation into this compound derivatives lies in detailed enzyme inhibition assays. These studies are crucial for elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. By systematically modifying the chemical structure of the parent compound, researchers have been able to develop derivatives with enhanced inhibitory activity against specific enzymatic targets.

This compound serves as a key reactant in the synthesis of various protein kinase inhibitors. nih.govnih.govnih.govacs.org Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition:

Derivatives of this compound have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes. nih.gov Inhibition of GSK-3 is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's. frontiersin.org Indole-based compounds, including indirubins and maleimides, have shown potent GSK-3 inhibition. For instance, the maleimide (B117702) derivative SB-216763 exhibits an IC50 of 34 nM against GSK-3α. nih.gov Another potent inhibitor, CHIR99021, demonstrates IC50 values of 6.7 nM for GSK-3α and 10 nM for GSK-3β. While specific IC50 values for direct derivatives of this compound are not extensively reported in the public domain, its role as a precursor highlights its importance in developing such potent inhibitors.

Table 1: Inhibitory Activity of Selected GSK-3 Inhibitors

CompoundTargetIC50 (nM)
SB-216763GSK-3α34
CHIR99021GSK-3α6.7
CHIR99021GSK-3β10
AZD1080GSK-3α6.9
AZD1080GSK-3β31
9-ING-41GSK-3α/β710
AR-A014418GSK-3β104

Janus Kinase 3 (JAK3) Inhibition:

This compound is also a reactant for the preparation of Janus kinase 3 (JAK3) inhibitors. nih.govnih.govnih.gov JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for cytokine signaling in the immune system. nih.gov Selective inhibition of JAK3 is a valuable strategy for treating autoimmune diseases. nih.gov While specific derivatives of this compound are used in the synthesis of JAK3 inhibitors, publicly available IC50 data for these specific compounds is limited. However, research on other small molecules, such as WHI-P131, has demonstrated potent and selective JAK3 inhibition with an IC50 of 78 µM, without significantly affecting other kinases like JAK1 and JAK2. nih.gov Tofacitinib, a well-known JAK inhibitor, inhibits JAK3 with an IC50 of 1-2 nM.

Table 2: Inhibitory Activity of Selected JAK3 Inhibitors

CompoundTargetIC50Reference
WHI-P131JAK378 µM nih.gov
TofacitinibJAK31-2 nM ucc.ie
FM-381JAK312 nM nih.gov

Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition:

The indole (B1671886) scaffold is a key feature in some inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), another important kinase in cellular signaling pathways. fluoroprobe.com While direct synthesis from this compound is not always specified, related indole derivatives show significant PDK1 inhibitory activity. For example, the oxoindolepyridonyl derivative 6a has been identified as a potent PDK1 inhibitor with an IC50 value of 0.112 μM. nih.gov Further modifications, such as the introduction of a phenyl group, can lead to dual PDK1/Aurora Kinase A inhibitors. nih.gov The aminopyrimidine-based inhibitor BX-795 has an in vitro IC50 of 6 nM against PDK1. ucsf.edu

Table 3: Inhibitory Activity of Selected PDK1 Inhibitors

CompoundTargetIC50Reference
6a (oxoindolepyridonyl derivative)PDK10.112 µM nih.gov
BX-795PDK16 nM ucsf.edu
An exemplified compound from RochePDK10.004 µg/mL biorxiv.org

The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in cells stimulated by inflammatory signals. mdpi.com Its β5i (LMP7) subunit is a target for therapeutic intervention in autoimmune diseases and cancer. While direct evidence linking this compound derivatives to β5i inhibition is not prominent in the literature, the related class of indole-3-glyoxylamides has been explored for anticancer properties. ajprd.com The development of selective β5i inhibitors is an active area of research. For instance, the epoxyketone inhibitor ONX 0914 (PR-957) is a potent and selective inhibitor of the β5i subunit. nih.gov Another example is KZR-504, a dipeptide epoxyketone that also shows high selectivity for the LMP2 (β1i) subunit. kezarlifesciences.com

This compound is utilized in the stereoselective preparation of cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.govacs.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Various indole derivatives have been synthesized and evaluated for their COX inhibitory activity. For example, some 7-methoxy indolizine (B1195054) derivatives, designed as bioisosteres of indomethacin, have shown promising COX-2 inhibition, with compound 5a exhibiting an IC50 of 5.84 µM. nih.gov The well-known selective COX-2 inhibitor, Valdecoxib, has an IC50 of 0.005 µM for human recombinant COX-2.

Table 4: Inhibitory Activity of Selected COX-2 Inhibitors

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-25.84 µM- nih.gov
ValdecoxibCOX-20.005 µM>28000
Kuwanon ACOX-214 µM>7.1 mdpi.com
1,3-diarylurea derivative nih.govCOX-20.077 µM1298 ufl.edu

Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. nih.gov It is a validated target for anticancer drugs. frontiersin.org While direct studies on this compound derivatives as topoisomerase II inhibitors are limited, related indole-containing structures have been shown to possess this activity. For example, makaluvamine, an indole-based alkaloid, exhibits DNA topoisomerase II inhibition. mdpi.com Additionally, a series of 3-methyl-2-phenyl-1H-indoles have been investigated, and some derivatives showed a good correlation between their antiproliferative effect and topoisomerase II inhibition. ucsf.edu However, other studies on glycosylated 2-phenyl-indoles found no clear correlation between cytotoxicity and topoisomerase I/II inhibition, suggesting other mechanisms of action may be involved. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. mdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Several indole derivatives have been synthesized and evaluated as MAO inhibitors. nih.gov For instance, a series of indole-based ureas have been shown to be highly potent and selective MAO-B inhibitors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov Specifically, compounds 8a and 8b from this series displayed Ki values of 10.34 nM and 6.63 nM, respectively, for MAO-B. nih.gov Another study on 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives also identified potent and selective MAO-B inhibitors.

Table 5: Inhibitory Activity of Selected Indole-Based MAO-B Inhibitors

CompoundTargetKi (nM)Selectivity Index (MAO-A/MAO-B)Reference
8a (indole-based urea)MAO-B10.34>3649 nih.gov
8b (indole-based urea)MAO-B6.63>3278 nih.gov
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B3099 nih.gov
Sortase A Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan. researchgate.netnih.gov These surface proteins are often critical virulence factors involved in adhesion, colonization, and immune evasion, making SrtA an attractive target for the development of anti-virulence therapies. nih.govfrontiersin.orgrsc.org The inhibition of SrtA does not typically affect bacterial viability, which may reduce the pressure for developing drug resistance. researchgate.net A variety of natural and synthetic compounds have been investigated as SrtA inhibitors, including polyphenols (like myricetin (B1677590) and quercetin), diarylacrylonitriles, and peptidomimetics based on the LPXTG recognition motif. nih.govrsc.orgmdpi.com However, based on the available search results, there is no specific information regarding the investigation of this compound derivatives as inhibitors of Sortase A.

Protein-Protein Interaction Modulation (e.g., p53-MDM2 dissociation)

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a key target in oncology. nih.govmdpi.com Inhibition of this interaction can stabilize and reactivate p53 function in cancer cells where p53 is wild-type but suppressed by MDM2 overexpression, leading to cell cycle arrest or apoptosis. nih.gov Small molecules based on an indole scaffold have been explored for this purpose.

For instance, a series of fluoro-substituted indole-based antagonists of MDM2 have been developed. nih.gov The most active compounds from this series were evaluated, and both enantiomers of the esterified form and their corresponding carboxylic acids showed activity in fluorescence polarization, NMR, and microscale thermophoresis assays, with Ki and KD values around 1 μM. nih.gov Specifically, the (R)-ester enantiomer was active in cells, increasing p53 levels and inducing the expression of p53 target genes. nih.gov Structural analysis confirmed that the corresponding carboxylic acid binds to MDM2 in the classical "three-finger" mode, occupying the hydrophobic pockets where p53 would normally bind. nih.gov Other research has focused on different scaffolds, such as the cis-imidazoline core of Nutlins and isoindolinone-based inhibitors, to disrupt the p53-MDM2 interaction. mdpi.comuj.edu.plrcsb.org

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular processes, most notably mitosis. benthamscience.com Molecules that interfere with microtubule dynamics by either inhibiting polymerization or preventing depolymerization are potent anticancer agents. benthamscience.com The indole nucleus is a "privileged scaffold" found in numerous compounds that target tubulin, often by binding to the colchicine (B1669291) site. benthamscience.comresearchgate.net

Several classes of indole derivatives have been developed as tubulin polymerization inhibitors. One study designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides. nih.gov Among these, compound 7d was particularly potent, exhibiting IC50 values of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells. nih.gov Mechanistic studies confirmed that this compound arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization in a manner consistent with colchicine-site binders. nih.gov Other research has identified isothiocyanate derivatives as tubulin polymerization inhibitors; a phenylalanine analog from this class, compound 3 , was identified as a potent inhibitor, with modeling suggesting it binds in a cavity near Cys347 and forms a hydrogen bond with Lys352. mdpi.com

Compound ClassExample CompoundActivityIC50 Value (Tubulin Polymerization)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides7dInhibition of tubulin polymerization, G2/M cell cycle arrestNot explicitly stated for polymerization, but potent antiproliferative activity (IC50 = 0.34 μM on MCF-7) nih.gov
IsothiocyanatesBITC (reference)Inhibition of tubulin polymerization67.8% inhibition at 25 µM mdpi.com
IsothiocyanatesCompound 3 (phenylalanine analog)Inhibition of tubulin polymerizationIdentified as a most potent inhibitor in the series mdpi.com

DNA Binding and Intercalation Mechanisms

The ability of small molecules to bind to DNA can interfere with replication and transcription, forming a basis for anticancer activity. Indole derivatives have been investigated for their DNA binding properties. Studies have shown that the indole nucleus can facilitate the integration of molecules into DNA, ultimately triggering cell death. sci-hub.se For example, metal complexes of certain indole derivatives have been studied for their DNA binding efficacy. These complexes were shown to act as electrostatic or groove binders, which hinders DNA replication and transcription processes. researchgate.net The synthesis of hexahydropyrrolo[2,3-b]indole imidazolium (B1220033) derivatives has also yielded compounds with potent activity against cancer cell lines, proposed to be related to their interaction with DNA. sci-hub.se

Translocator Protein (TSPO) Binding Affinity

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is located on the outer mitochondrial membrane and is involved in numerous cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. nih.govmdpi.com It is upregulated in activated microglia during neuroinflammation and in various cancers, making it a valuable biomarker and therapeutic target. mdpi.comexplorationpub.com

Derivatives of this compound have been specifically designed and identified as high-affinity ligands for TSPO. nih.gov A series of N1-methyl-2-phenylindol-3-ylglyoxylamides were synthesized and evaluated for their binding affinity to TSPO in rat kidney membranes. nih.gov These compounds demonstrated high affinity, with several derivatives showing Ki values in the low nanomolar range. nih.gov The introduction of a methyl group at the N1 position of the indole ring was a key design element. nih.gov The affinity was further modulated by substitutions on the 2-phenyl ring and by varying the N,N-dialkyl groups on the amide. nih.gov For instance, compound 31 (N,N-di-n-propyl-(N1-methyl-2-(4'-nitrophenyl)indol-3-yl)glyoxylamide) showed a Ki of 2.50 nM and was selected for development as a PET radioligand. nih.gov

Binding Affinity (Ki) of N1-Methyl-2-phenylindol-3-ylglyoxylamide Derivatives for TSPO nih.gov
CompoundSubstitution (2-phenyl ring)Amide GroupKi (nM)
19HN,N-diethyl1.58
20HN,N-di-n-propyl1.25
214'-ClN,N-diethyl1.34
224'-ClN,N-di-n-propyl1.20
234'-CH3N,N-diethyl2.50
244'-CH3N,N-di-n-propyl1.38
294'-FN,N-di-n-propyl1.30
314'-NO2N,N-di-n-propyl2.50

Modulation of Cellular Processes

The interaction of this compound derivatives with their molecular targets leads to the modulation of various downstream cellular processes. For example, two synthesized methyl indole-3-carboxylate (B1236618) derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate (1 ) and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate (2 ), were shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net

The binding of derivatives to TSPO can influence mitochondrial functions, including cellular metabolism and apoptosis. explorationpub.com Inhibition of TSPO has been shown to suppress glioma progression and induce cell death. explorationpub.com Similarly, indole derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The disruption of the p53-MDM2 interaction by indole-based antagonists restores p53's tumor suppressor functions, which can trigger the expression of genes involved in cell cycle arrest (like p21) and apoptosis. nih.govmdpi.com Furthermore, the ability of certain indole derivatives to bind DNA suggests a mechanism for inducing cytotoxicity by directly interfering with fundamental genetic processes like transcription and replication. sci-hub.seresearchgate.net

Cell Proliferation Inhibition and Growth Arrest

Derivatives of this compound have demonstrated significant anti-proliferative effects across various cancer cell lines. This inhibition is a cornerstone of their potential therapeutic value, achieved by disrupting the uncontrolled division that characterizes cancer cells.

Research has shown that indole derivatives can suppress the growth of both estrogen-responsive and estrogen-independent human breast cancer cells. For instance, 3,3′-Diindolylmethane (DIM), a compound derived from indole-3-carbinol, effectively inhibits the growth of pancreatic and breast cancer cells. researchgate.netresearchgate.net Histological examination of tumors in animal models treated with DIM revealed a marked decrease in cell proliferation compared to control groups. researchgate.net Similarly, a synthetic I3C cyclic tetrameric derivative was found to be approximately five times more potent than I3C in suppressing the growth of a panel of human breast cancer cell lines. researchgate.net

Further studies on 2,3-arylpyridylindole derivatives, synthesized through methods like the Larock heteroannulation, have shown potent cytotoxic activity against human lung cancer cells (A549). nih.gov The anti-proliferative effects of these compounds are often dose-dependent and linked to their ability to induce cell cycle arrest, thereby halting the progression of cell division. nih.govbiomolther.org For example, extracts from Casearia sylvestris, containing casearins, have shown proliferation inhibition in MCF-7 cells at low concentrations. nih.gov

Compound/DerivativeCell LineObserved EffectSource
3,3′-Diindolylmethane (DIM)Pancreatic (Panc-1, Panc-28), Breast (MCF-7)Growth inhibition and decreased cell proliferation. researchgate.net
2,3-Arylpyridylindole derivativesLung (A549)Good cytotoxicity with IC50 values of 1.18±0.25 μM and 0.87±0.10 μM. nih.gov
I3C cyclic tetrameric derivativeBreast (MCF-7, 734B, BT474, BT20, MDA-MB-231, BT539)Suppressed growth; ~5x more active than I3C. researchgate.net
Chloroform fraction (f-CHCl3) from Casearia sylvestrisBreast (MCF-7)Proliferation inhibition up to 40% at 4 µg/mL. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound derivatives have been found to trigger apoptosis through multiple signaling pathways. aging-us.com Apoptosis can be initiated via two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.

The intrinsic pathway is often activated by cellular stress and involves mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c, which forms a complex called the apoptosome with Apaf-1 and procaspase-9, ultimately activating effector caspases like caspase-3. mdpi.com Indole derivatives have been shown to modulate this pathway by affecting the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov These proteins include anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). mdpi.com For example, certain 2,3-arylpyridylindole derivatives induce apoptosis by decreasing the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov This shifts the cellular balance in favor of apoptosis. The upregulation of pro-apoptotic genes like p53 and BAX, coupled with the downregulation of the anti-apoptotic gene BCL2, has also been observed. researchgate.net

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. Caspase-8 can then activate downstream effector caspases and also link to the intrinsic pathway through the cleavage of the BH3-only protein Bid. While direct induction of the extrinsic pathway by this compound derivatives is less documented, the activation of p53 by some derivatives can enhance the levels of death receptors like Fas at the cell surface, indirectly promoting this pathway. aging-us.com

Methuosis Induction Mechanisms

Distinct from apoptosis, methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. mdpi.comnih.gov This process is of significant interest because many cancer cells develop resistance to apoptosis. nih.gov

A key example of a methuosis-inducing agent is the indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), a derivative related to the this compound scaffold. nih.govplos.org MOMIPP induces methuosis in glioblastoma and other cancer cells at low micromolar concentrations. nih.gov The mechanism begins with the excessive stimulation of macropinocytosis, an endocytic process where the cell internalizes extracellular fluid into large vesicles. mdpi.com

In methuosis, the normal trafficking and maturation of these vesicles are disrupted. Instead of fusing with lysosomes for degradation, the macropinosomes fuse with each other, forming progressively larger vacuoles that eventually fill the cytoplasm. plos.orgmdpi.com This relentless vacuolization leads to a decline in metabolic activity and culminates in the rupture of the cell membrane, causing cell death. mdpi.comnih.gov The induction of methuosis by MOMIPP has been linked to the modulation of the JNK1/2 stress kinase pathway. mdpi.commdpi.com The process is generally considered caspase-independent, offering a therapeutic strategy for apoptosis-resistant cancers. nih.gov Intriguingly, studies have shown that it's possible to uncouple the vacuolization effect from cytotoxicity, as some derivatives can induce vacuole formation without causing cell death, suggesting a complex relationship between these events. nih.gov

Cell Cycle Regulation (e.g., G1, G2/M phase arrest)

Cancer is fundamentally a disease of unregulated cell cycle progression. Indole-based compounds have been shown to intervene in this process by causing cell cycle arrest at specific checkpoints, primarily the G1/S and G2/M transitions. biomolther.orgnih.gov

Many derivatives induce arrest in the G0/G1 phase. biomolther.org For example, 3,3′-diindolylmethane (DIM) induces a G1 cell cycle arrest in human breast cancer cells, a mechanism involving the increased expression of the cyclin-dependent kinase (CDK) inhibitor p21. researchgate.net Similarly, some 2,3-arylpyridylindole derivatives, at low concentrations, cause G0/G1 arrest by activating the JNK/p53/p21 pathway. nih.gov The activation of p53 and subsequent upregulation of CDK inhibitors like p21 and p27 are common mechanisms for inducing G1 arrest. nih.govmdpi.com This prevents the cell from entering the S phase, where DNA replication occurs. Indole alkaloids known as meridianins have been found to inhibit CDK-1 and CDK-5. nih.gov

At higher concentrations, some of the same 2,3-arylpyridylindole derivatives can arrest the cell cycle at the G2/M phase. nih.gov This arrest is mediated through different pathways, such as the inhibition of Akt signaling and the disruption of tubulin polymerization, which is essential for forming the mitotic spindle. nih.gov This dual, concentration-dependent effect highlights the complex interaction of these compounds with cellular regulatory networks. nih.gov

Compound/DerivativeCell LinePhase of ArrestAssociated MechanismSource
2,3-Arylpyridylindole derivatives (low conc.)Lung (A549)G0/G1Activation of JNK/p53/p21 pathway. nih.gov
2,3-Arylpyridylindole derivatives (high conc.)Lung (A549)G2/MInhibition of Akt signaling and tubulin polymerization. nih.gov
3,3′-Diindolylmethane (DIM)Breast (MCF-7)G1Increased expression of p21. researchgate.net
Panduratin ABreast (MCF-7)G0/G1Accompanied by a decrease in S and G2/M phase cells. biomolther.org
Chloroform fraction (f-CHCl3) from Casearia sylvestrisBreast (MCF-7)G1Increased number of cells in G1 by 27.8%. nih.gov

Modulation of Gene Transcription Factors (e.g., IRF3, IRF7, STAT1, STAT3, STAT6)

The biological effects of this compound derivatives are mediated by their ability to modulate the activity of key transcription factors, which in turn control the expression of genes involved in inflammation, immunity, and cell survival.

STAT Family: Signal Transducer and Activator of Transcription (STAT) proteins are critical for cytokine signaling. Research has directly implicated indole derivatives in the modulation of STAT3. Specifically, certain 2,3-arylpyridylindole derivatives have been shown to inhibit the STAT3 signaling pathway. nih.gov This is significant as STAT3 is often constitutively active in cancer cells, where it promotes proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. STAT1, often acting in opposition to STAT3, is typically activated by interferons and promotes inflammatory responses. frontiersin.orgnih.gov STAT6 is primarily activated by IL-4 and IL-13 and is crucial for Th2 cell differentiation. frontiersin.org

IRF Family: Interferon Regulatory Factors (IRFs) are central to the innate immune response, particularly in the production of interferons following viral infection. nih.gov IRF3 is constitutively expressed and, upon activation by pathogens, induces the initial expression of type I IFNs. nih.gov IRF7 expression is induced by this initial IFN response and is essential for the subsequent, robust amplification of IFN production. nih.govnih.gov The interplay between STAT and IRF signaling is complex; for example, STAT1 activation is essential for the function of IRF1 and IRF8 in macrophages. frontiersin.org While direct modulation of IRF3 and IRF7 by this compound derivatives is an area for further research, the known anti-inflammatory and immunomodulatory activities of indole compounds suggest a potential interaction with these pathways.

Neurotransmission Modulation (e.g., GABAergic system)

The GABAergic system, centered on the main inhibitory neurotransmitter in the adult brain, γ-aminobutyric acid (GABA), is a crucial regulator of neuronal excitability. scielo.org.mxfrontiersin.org This system, which includes GABA receptors, transporters, and synthesizing enzymes, maintains the brain's excitatory-inhibitory balance. frontiersin.org The primary inhibitory effects of GABA are mediated through ionotropic GABAA receptors and metabotropic GABAB receptors. scielo.org.mx

Modulation of the GABAergic system is a key strategy for treating various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. scielo.org.mxfrontiersin.org A number of natural and synthetic compounds, such as flavonoids and other polyphenols, have been reported to act as positive allosteric modulators of GABAA receptors, enhancing GABA's inhibitory effects. mdpi.com

While extensive research has not specifically focused on the direct action of this compound derivatives on the GABAergic system, the indole nucleus is a common structural motif in many neuroactive compounds. The structural similarity to other known GABAA receptor modulators suggests that this is a plausible area for future investigation. Exploring the potential interaction of these derivatives with GABA receptors could uncover novel therapeutic applications in the realm of neuroscience.

Biological and Pharmacological Research Applications of Methyl 3 Indoleglyoxylate Derivatives

Anticancer Research

The indole (B1671886) nucleus is a prevalent scaffold in the design of novel anticancer agents. researchgate.netresearchgate.net Researchers have synthesized and evaluated numerous methyl 3-indoleglyoxylate derivatives for their potential to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

Activity against Human Leukemia Cells (HL-60)

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, serves as a crucial in vitro model for studying myeloid cell differentiation and proliferation. nih.gov Certain indole derivatives have demonstrated significant cytotoxic effects against HL-60 cells. For instance, a novel 3-methyl indole-based analog showed potent antiproliferative activity with an IC50 value as low as 0.02 μM in HL-60 cells. mdpi.com In other studies, genistein (B1671435) derivatives have been shown to induce apoptosis and cell cycle arrest in HL-60 cells. researchgate.net Additionally, a hybrid molecule, 4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one (DL-247), displayed high cytotoxicity against HL-60 cells with an IC50 of 1.15 µM after 24 hours. mdpi.com

Activity against Human Prostate Cancer Cells (DU145, PC-3)

Prostate cancer cell lines DU145 and PC-3 are widely used models in cancer research. plos.orgnih.gov Several indole derivatives have been investigated for their efficacy against these cell lines. researchgate.net For example, N-methylpretrichodermamide B (NB), an epidithiodiketopiperazine, showed cytotoxic activity against PC-3 cells with an IC50 of 5.11 µM. mdpi.com However, in the same study, NB's activity against DU145 was less potent, with an IC50 greater than 10 µM. mdpi.com Another study reported that certain 3,5-diaryl substituted pyrazole (B372694) derivatives were potent against both PC3 and DU145 cells. researchgate.net Furthermore, some indole derivatives have been found to reduce the growth of the PC-3 prostate cancer cell line. researchgate.net

Efficacy in Glioblastoma Multiforme (GBM) Models (U251 cells)

Glioblastoma multiforme is an aggressive brain tumor, and the U251 cell line is a common model for studying this disease. nih.govnih.gov Research has explored the potential of indole derivatives in treating GBM. One study identified an alkylindole compound, ST-11, which was effective in killing U251 cells with an EC50 of 2.4 to 8.6 μM. nih.gov Another derivative was developed that inhibited U251 GBM cell proliferation with an IC50 value of 1.9 μM. nih.gov Plant alkaloids with indole structures have also been investigated for their anti-GBM activity in U251 cells. mdpi.com For instance, chelerythrine (B190780) was found to reduce the protein expression of key signaling molecules involved in glioblastoma progression in U251 cells. mdpi.com Additionally, metformin (B114582) has been shown to enhance the efficacy of temozolomide (B1682018) in U251 cells, leading to increased apoptosis. researchgate.net

Inhibition of Breast Cancer Cell Lines (MCF-7, HeLa, HT-29, BT20, MDA-MB-231, BT539)

This compound derivatives have been evaluated against a range of breast cancer cell lines. In one study, derivatives were more sensitive to the triple-negative breast cancer cell line MDA-MB-231 than the ER-positive MCF-7 cells, with IC50 values between 13 and 19 μmol/L. nih.gov Another study found that chalcone-3 inhibited the proliferation of MDA-MB-231 cells in a dose- and time-dependent manner, with an IC50 of 17.98±6.36 µg/mL. waocp.org The natural product arnicolide D also showed inhibitory effects on MDA-MB-231 and MCF-7 cells. medsci.org Furthermore, some indole-based compounds have shown potent activity against MDA-MB-231 and MCF-7 cells in 3D culture models. researchgate.net The insulin-like growth factor I receptor (IGF-IR) has been identified as a potential target in both ER-positive MCF-7 and ER-negative MDA-MB-231 cells, though its role in cell growth appears to be dependent on the estrogen receptor status. nih.gov

Anti-Melanoma and Anti-Renal Cancer Activities

Research has also extended to the activity of this compound derivatives against melanoma and renal cancer. Certain indole derivatives have been shown to inhibit the growth of melanoma and renal cancer cell lines. researchgate.net One study screened a new class of indolo[2,3-a]pyrimido[5,4-c]carbazoles and found significant in vitro growth inhibition in the low micromolar range against renal cancer and melanoma cell lines. researchgate.net The use of immune checkpoint inhibitors, such as those targeting LAG-3 and PD-1, has also shown promise in treating metastatic melanoma, even in complex cases like kidney transplant recipients. nih.gov

Anti-inflammatory Investigations

In addition to their anticancer properties, indole derivatives are recognized for their anti-inflammatory potential. mdpi.comresearchgate.net The indole structure is present in well-known anti-inflammatory drugs like indomethacin. mdpi.com Research has focused on developing novel indole derivatives with improved anti-inflammatory activity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). cuestionesdefisioterapia.com Some indole derivatives have been found to inhibit key inflammatory pathways, such as those involving COX-2. mdpi.com For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity. nih.gov Specifically, compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions demonstrated the most potent activity. nih.gov

Antimicrobial Research

The indole nucleus is a common feature in many natural and synthetic compounds exhibiting antimicrobial properties. Modifications of the this compound structure have led to the discovery of potent antibacterial and antifungal agents.

A variety of this compound derivatives have demonstrated significant antibacterial capabilities. Research into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed that all tested compounds had antibacterial activity against eight different Gram-positive and Gram-negative bacteria. researchgate.netacs.org Their efficacy was reported to be 10 to 50 times greater than that of standard antibiotics like ampicillin (B1664943) and streptomycin. researchgate.netacs.org One of the most active compounds in this series, designated as compound 8, showed a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL and a minimum bactericidal concentration (MBC) from 0.008 to 0.06 mg/mL. researchgate.netacs.org The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. researchgate.netacs.org

Another class of derivatives, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, has also been identified as promising antibacterial agents. mdpi.com Compounds with carbon chain lengths of C5–C6 in the hydroxyalkyl substituent were found to be the most active. mdpi.com For instance, one derivative, compound 8e, exhibited high activity against both antibiotic-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, with a consistent MIC of 0.5 μg/mL. mdpi.com These derivatives also showed moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. mdpi.com

Furthermore, studies on new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial action against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. acesisbio.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Derivative Class Test Organism(s) Activity (MIC/MBC) Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates Gram-positive & Gram-negative bacteria MIC: 0.004–0.03 mg/mL; MBC: 0.008–0.06 mg/mL researchgate.net, acs.org
N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salts S. aureus (including MRSA) MIC: 0.5 μg/mL mdpi.com
N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salts E. coli, K. pneumoniae MIC: 8 μg/mL, 2-8 μg/mL respectively mdpi.com
Indole-triazole/thiadiazole derivatives S. aureus, MRSA, E. coli, B. subtilis MIC: 3.125-50 µg/mL acesisbio.com

The same structural scaffold has yielded compounds with potent antifungal properties. The (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. researchgate.netacs.org The most potent compound in this series, compound 15, was particularly effective. researchgate.net The most sensitive fungus was Trichoderma viride, whereas Aspergillus fumigatus was the most resistant. researchgate.netacs.org Docking studies suggest that the antifungal mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51). researchgate.netacs.org

Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal properties against plant pathogenic fungi. nih.gov Several of these compounds, specifically 3t, 3u, 3v, and 3w, showed broad-spectrum antifungal activity that was comparable or superior to commercial fungicides. nih.gov Compound 3u was particularly effective against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L. nih.gov Structure-activity relationship (SAR) studies indicated that introducing halogen substituents (I, Cl, or Br) at the 5-position of the oxindole and indole rings is critical for enhanced antifungal activity. nih.gov

Indole derivatives containing 1,2,4-triazole also showed good antifungal activity against Candida albicans and Candida krusei. acesisbio.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Derivative Class Test Organism(s) Activity (MIC/EC50) Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates Various fungi MIC: 0.004–0.06 mg/mL researchgate.net, acs.org
3-indolyl-3-hydroxy oxindoles R. solani, B. cinerea, B. maydis EC50: 3.44 mg/L (R. solani) nih.gov
Indole-triazole derivatives C. albicans, C. krusei MIC: 3.125-50 µg/mL acesisbio.com

Antibacterial Activity

Antiviral Research

The structural versatility of the indole core has been exploited in the search for novel antiviral agents. Research has led to the identification of derivatives active against a range of viruses.

A tryptamine (B22526) derivative, 17a, which can be synthesized from an indole precursor, was found to inhibit the replication of both thymidine (B127349) kinase-positive (TK+) and negative (TK-) strains of the Varicella-Zoster Virus (VZV) with EC50 values between 1.7 and 3.6 μM. biorxiv.org This suggests a mechanism of action that is independent of the virus-encoded thymidine kinase. biorxiv.org

In the context of coronaviruses, a 5-methoxyindole-3-carboxylic acid aminoalkyl ester derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. mdma.ch

Furthermore, research into agents against the Chikungunya virus (CHIKV) identified a tert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylate derivative (IIc) with potent inhibitory activity. escholarship.org This compound demonstrated an EC50 of 6.5 μM, representing a tenfold improvement over the reference drug Arbidol. escholarship.org

Against the Flaviviridae family, novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been developed. Compound 36, featuring a nitro group at position 6 of the indole ring, was highly effective against Hepatitis C virus (HCV) genotypes 1b and 1a, with EC50 values of 1.6 μM and 2.57 μM, respectively. acs.org Other derivatives in the same series showed efficacy against Dengue virus (DENV) and Yellow Fever virus (YFV). acs.org

Table 3: Antiviral Activity of Selected Indole Derivatives

Derivative Class Target Virus Activity (EC50/Inhibitory Concentration) Reference
Tryptamine derivative (17a) Varicella-Zoster Virus (VZV) EC50: 1.7–3.6 μM biorxiv.org
5-methoxyindole-3-carboxylic acid aminoalkyl ester SARS-CoV-2 52.0 μM (complete inhibition) mdma.ch
tert-butyl-indole-3-carboxylate (IIc) Chikungunya virus (CHIKV) EC50: 6.5 μM escholarship.org
Pyrazino[1,2-a]indole-1,3(2H,4H)-dione (Compound 36) Hepatitis C Virus (HCV) EC50: 1.6 μM (genotype 1b) acs.org

Central Nervous System (CNS) Activity

The indole structure is a well-known pharmacophore for CNS-active agents, being a core component of neurotransmitters like serotonin. Derivatives of this compound, particularly indole-3-glyoxylamides, have been investigated for their potential to modulate CNS functions, leading to the discovery of compounds with anxiolytic effects and the ability to promote neurosteroidogenesis.

The indol-3-ylglyoxylamide scaffold has been described as a "privileged structure" in medicinal chemistry, yielding derivatives with significant anxiolytic-like properties in animal models. nih.gov The 2-aryl-3-indoleacetamides FGIN-1-27 and FGIN-1-43, which are structurally related to indole-3-glyoxylate amides, are potent ligands for the translocator protein (TSPO) and have demonstrated anxiolytic action in rodent behavioral studies. oup.com

FGIN-1-27, an agonist at TSPO, has been shown to produce anti-anxiety and anti-panic effects in non-mammalian models as well, such as zebrafish and wall lizards. biorxiv.org In these studies, FGIN-1-27 reduced anxiety-like behaviors with fewer sedative side effects compared to diazepam. biorxiv.org The anxiolytic-like activity of certain 2-arylindol-3-ylglyoxylamides in rats has been directly linked to their in vivo efficacy as TSPO ligands. acs.orgnih.gov This suggests that the anxiolytic properties of these compounds are mediated, at least in part, through their interaction with TSPO. biorxiv.orgoup.com

The anxiolytic effects of many of these indole derivatives are closely linked to their ability to stimulate neurosteroidogenesis—the synthesis of steroids within the brain. The translocator protein (TSPO), located on the outer mitochondrial membrane, plays a critical role in the rate-limiting step of steroid synthesis: the transport of cholesterol into the mitochondria. acesisbio.comresearchgate.net

Ligands that activate TSPO can enhance the production of neurosteroids like pregnenolone (B344588) and allopregnanolone, which are known to have potent anxiolytic effects through their modulation of GABA-A receptors. nih.govoup.com FGIN-1-27, an N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide, is a well-characterized TSPO agonist that promotes steroidogenesis. acesisbio.combiorxiv.orgfrontiersin.org Studies have shown that FGIN-1-27 administration increases the ability of Leydig cells to produce testosterone (B1683101) and elevates serum testosterone levels. acesisbio.com This steroidogenic activity is believed to be the primary mechanism behind the anxiolytic properties of FGIN-1 analogues and other related indol-3-ylglyoxylamide derivatives. acs.orgoup.com

Anxiolytic Effects

Other Pharmacological Activities (e.g., Anticonvulsant, Analgesic, Antitubercular)

The indole framework, which can be derived from this compound, is a recurring motif in compounds screened for a variety of pharmacological effects. rhhz.netmdpi.com These investigations have demonstrated that indole derivatives possess significant anticonvulsant, analgesic, and antitubercular properties. rhhz.netrsc.orgresearchgate.net

Anticonvulsant Activity The search for new antiepileptic drugs has led researchers to explore various heterocyclic compounds, including those containing the indole nucleus. nih.gov Several series of indole derivatives have been synthesized and tested for their ability to prevent seizures in established preclinical models. For instance, certain tetracyclic indole derivatives, specifically cycloalkyl frontiersin.orgacs.orgpyrrolo[3,2,1-ij]quinolines, have demonstrated potent anticonvulsant effects in the maximal electroshock (MES) test in rats. nih.gov Two notable compounds from this series, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta frontiersin.orgacs.orgpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta frontiersin.orgacs.orgpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c), showed effective doses (ED₅₀) of 12.5 mg/kg and 12.9 mg/kg, respectively. nih.gov

Furthermore, studies on new indole derivatives, such as 5-[2-dimethyl amino ethoxy] Indole 2,3 dione, have shown good antiepileptic activity in the MES model with less neurotoxicity compared to the standard drug phenytoin. nih.gov The mechanism of some of these derivatives is thought to involve the modulation of brain monoamines like noradrenaline, dopamine, and 5-hydroxytryptamine. nih.gov The broad potential of this class is underscored by the diverse range of indole-containing structures, including triazoles, thiadiazoles, and Schiff bases, that have been reported to exhibit anticonvulsant properties. rsc.orgnih.gov

Analgesic Activity Indole derivatives have also been investigated for their pain-relieving properties. nih.gov Compounds such as Indomethacin are well-known anti-inflammatory agents with analgesic effects. Research into novel derivatives has identified several promising candidates. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for analgesic activity using the hot-plate method. nih.gov One of the most active compounds in this series, featuring a 2,4,5-trimethoxyphenyl substitution, demonstrated a significant pain inhibition of 70.27%, compared to 84.09% for the reference drug indomethacin. nih.gov Another derivative with a 3-hydroxyphenyl substitution showed 62.50% inhibition. nih.gov These findings highlight the potential of indole-hydrazide structures as a basis for developing new analgesic agents. nih.gov

Antitubercular Activity With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. nih.gov The indole scaffold has proven to be a valuable starting point for the discovery of potent compounds against Mycobacterium tuberculosis (Mtb). nih.govnih.gov A wide variety of functionalized indole derivatives have shown promising activity. nih.gov For example, indole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated favorable activity against M. tuberculosis H37Ra and Mycobacterium bovis BCG strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values ranging from 0.094 to 5.17 μg/ml. chula.ac.th

In another study, a series of indole-carboxamide derivatives targeting the MmpL3 protein exhibited tremendous potency, with one compound showing a MIC of 0.012 μM against multidrug-resistant strains of M. tuberculosis. chula.ac.th Additionally, novel 3-alkylated indole derivatives have been found to have remarkable antitubercular activity, with one compound showing a MIC of 15 μg/ml against the MTCC 300 bacterial strain. chula.ac.th The gut microbiota metabolite, indole propionic acid (IPA), has also been identified as an inhibitor of Mtb growth, further cementing the importance of the indole structure in this therapeutic area. nih.gov

Table 1: Selected Pharmacological Activities of Indole Derivatives

ActivityDerivative ClassKey FindingReference
AnticonvulsantTetracyclic Indoles (cycloalkyl frontiersin.orgacs.orgpyrrolo[3,2,1-ij]quinolines)Compound 7d showed an ED₅₀ of 12.5 mg/kg in the rat maximal electroshock (MES) test. nih.gov
AnticonvulsantIndole 2,3-dione derivative5-[2-dimethyl amino ethoxy] Indole 2,3 dione showed good activity and less neurotoxicity than phenytoin. nih.gov
AnalgesicIndole Acetohydrazide derivativeCompound with 2,4,5-trimethoxyphenyl substitution showed 70.27% inhibition in hot-plate test (Ref: Indomethacin 84.09%). nih.gov
AntitubercularIndole-Carboxamide derivativeCompound targeting MmpL3 protein showed a MIC of 0.012 μM against multidrug-resistant Mtb. chula.ac.th
AntitubercularIndole-based 1,3,4-OxadiazoleActive against M. tuberculosis H37Ra with MIC values as low as 0.094 μg/ml. chula.ac.th

Agricultural Chemistry Applications as Potential Natural Pesticides

This compound is a valuable intermediate in the synthesis of novel agrochemicals designed for crop protection and yield enhancement. chemimpex.com The unique properties of the indole ring have been exploited to develop derivatives with a range of activities, positioning them as eco-friendly alternatives to conventional synthetic pesticides. chemimpex.comrhhz.net Applications span antibacterial, antiviral, and insecticidal uses. rhhz.netresearchgate.net

Indole derivatives have demonstrated significant potential as antibacterial agents against critical plant pathogens. In one study, a class of indole compounds containing a pyridine (B92270) structure linked via diacetyl hydrazide was tested against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. rhhz.net Several of these compounds showed excellent efficacy, with one derivative exhibiting an EC₅₀ value of 1.0 µg/mL. rhhz.net In greenhouse experiments, another novel indole derivative containing a pyridinium (B92312) moiety provided superior protection against both rice bacterial leaf streak and bacterial blight compared to the commercial agent thiodiazole copper. acs.org

The antiviral activity of indole compounds has been primarily investigated against viruses like the tobacco mosaic virus (TMV). rhhz.netresearchgate.net Research has focused on synthesizing analogues of natural alkaloids that can inhibit the assembly of the virus by targeting its coat protein. researchgate.net

In the realm of insecticides, while indole compounds are not as widely used as in other areas, research has shown that incorporating the indole structure into existing insecticides or creating novel derivatives can lead to compounds with potent activity. rhhz.net For example, a series of synthesized indole derivatives were evaluated for their insecticidal effects against the diamondback moth (Plutella xylostella), a highly destructive pest of brassica crops. researchgate.net One compound, 1-(1H-indol-3-yl)hexan-1-one, was found to be highly toxic to the pest through both contact and ingestion, demonstrating greater efficiency than the widely used pyrethroid deltamethrin. researchgate.net These findings suggest that indole derivatives are a promising scaffold for the development of new insecticides. rhhz.netresearchgate.net

Table 2: Agricultural Applications of Indole Derivatives

ApplicationTarget OrganismDerivative ClassKey FindingReference
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)Indole-diacetyl hydrazide-pyridineCompound 87 showed an EC₅₀ value of 1.0 µg/mL. rhhz.net
AntibacterialXanthomonas oryzae pv. oryzicola (Xoc)Indole-pyridinium derivativeCompound 43 showed an EC₅₀ of 1.9 μg/mL, outperforming thiodiazole copper. acs.org
InsecticidalPlutella xylostella (Diamondback Moth)1-alkanone Indole1-(1H-indol-3-yl)hexan-1-one showed higher efficiency than the pyrethroid deltamethrin. researchgate.net
AntiviralTobacco Mosaic Virus (TMV)Indole alkaloid analoguesDerivatives inhibit virus assembly by targeting the coat protein. researchgate.net

Computational and Theoretical Studies of Methyl 3 Indoleglyoxylate and Its Analogues

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a molecule (ligand), such as methyl 3-indoleglyoxylate, interacts with a macromolecular target, typically a protein. biotech-asia.org These structure-based drug design (SBDD) methods are crucial for screening virtual libraries of compounds and understanding the structural basis of biological activity. biotech-asia.orgmdpi.com Molecular dynamics (MD) simulations further enhance these studies by evaluating the flexibility and stability of the predicted ligand-protein complexes over time. mdpi.com

The interaction between a ligand and its target protein can be conceptualized through several models. The "lock and key" model posits a rigid ligand fitting perfectly into a pre-shaped active site, while the "induced fit" model suggests that the protein's active site can change its conformation to accommodate the ligand. researchgate.net A more nuanced view is the "conformational selection" model, where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to the most favorable one. researchgate.net

Molecular docking studies on analogues of this compound have been instrumental in elucidating their mechanisms of action. For instance, an indole (B1671886) acetohydrazide derivative was shown through in silico docking to interact with and downregulate the expression of key genes involved in inflammation, such as NF-κB, STAT-3, COX-2, and TNF-α. nih.gov The binding affinity, often expressed as a binding energy score in kcal/mol, is a key metric in these studies. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.comresearchgate.net

Table 1: Example Binding Energies from Molecular Docking Studies of Bioactive Compounds with Target Proteins.
CompoundTarget ProteinBinding Energy (kcal/mol)Reference
HesperidinPI3K-10.5 researchgate.net
HesperidinAKT-10.9 researchgate.net
QuercetinPI3K-8.2 researchgate.net
QuercetinAKT-9.5 researchgate.net
Rosmarinic AcidAChE-9.2 mdpi.com
Ursolic AcidBACE1-9.5 mdpi.com

This table illustrates typical binding energy values obtained from docking studies on various bioactive molecules, demonstrating the range of affinities predicted for ligand-target interactions. The data is representative and not specific to this compound itself.

The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind to a target. Conformational analysis is therefore a vital precursor to and component of docking studies. wuxiapptec.com Computational methods can generate all reasonable conformations of a molecule and identify the most dominant one based on the lowest energy. wuxiapptec.com For indole analogues containing multiple ring systems, the relative orientation of the rings is a key conformational feature. In one study of triazole-substituted indoles, the phenyl and indole moieties were found to be significantly twisted relative to the central triazole ring, with specific twist angles of 66.24° and 18.86°, respectively, for one compound. researchgate.net

The addition of substituents can induce significant conformational changes that impact binding affinity. For example, the introduction of a methyl group can cause adjacent aromatic rings to rotate into a more orthogonal arrangement, which may be more or less favorable for fitting into a protein's binding pocket. nih.gov

Molecular dynamics simulations provide further insight into the stability of a predicted binding mode. By tracking the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms in the complex over time, researchers can assess the stability of the ligand in the binding site and the flexibility of different regions of the protein. mdpi.com A stable complex with low RMSD values suggests a credible and reproducible binding pose. mdpi.com

Ligand-Target Interaction Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org While specific QSAR models exclusively for this compound are not extensively detailed in the public domain, the broader class of indole derivatives has been the subject of numerous QSAR studies. These studies provide valuable insights into the structural features that govern the biological activities of these compounds, which can be extrapolated to understand the potential activity of this compound.

QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, also known as molecular descriptors. wikipedia.org These descriptors can be categorized as electronic (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. nih.govresearchgate.net The goal is to develop a statistically significant model that can predict the activity of new, unsynthesized compounds. wikipedia.org

For instance, a 2D-QSAR study on a series of 14 indole derivatives for their antibacterial activity utilized multiple linear regressions (MLR) to establish a correlation between various molecular descriptors and the minimum inhibitory concentration (pMIC). nih.gov The study found that descriptors related to electronic properties and molecular shape were crucial for antibacterial activity against different bacterial strains. nih.gov Specifically, high electronic energy and dipole moment were associated with increased activity against S. aureus, while lower values of the Kier flexibility index (κ2) were favorable for activity against MRSA. nih.gov

Another QSAR study on indole derivatives for their activity against Candida albicans employed density functional theory (DFT) calculations to obtain quantum chemical descriptors. tandfonline.com The resulting MLR model indicated that the antifungal activity was influenced by a combination of descriptors including Geary autocorrelation of lag 8 (GATS8p), R-GETAWAY (R7e+), and 2D-MoRSE (G2e) descriptors, which had a negative correlation with activity. tandfonline.com Conversely, H-GETAWAY (HATS3p), MATS5e, and RDF045 descriptors showed a positive correlation. tandfonline.com

In the context of hepatitis C treatment, a QSAR study on novel indole derivatives identified key molecular descriptors influencing their inhibitory concentration (IC50). archivepp.com The selected descriptors included constitutional (Mp), 2D-autocorrelation (MATS6e, GATS8e), 3D-MoRSE (Mor22v), GETAWAY (R7v+), and molecular properties (MLOGP). archivepp.com The study successfully developed both MLR and support vector machine (SVM) models, with the SVM model showing superior predictive ability. archivepp.com

These examples highlight the common approach in QSAR modeling for indole derivatives. Although a specific model for this compound is not available, the recurring importance of electronic and steric descriptors in the QSAR models of analogous indole structures suggests that these properties likely play a significant role in its biological activity as well.

Table 1: Examples of Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor Type Descriptor Name/Symbol Significance in QSAR Models Reference
ElectronicDipole MomentCorrelates with antibacterial activity against S. aureus. nih.gov
ElectronicLUMO EnergyIndicative of the ability to interact with electron-rich areas at a receptor site. researchgate.net
TopologicalKier Flexibility Index (κ2)Lower values are favorable for antibacterial activity against MRSA. nih.gov
3D-MoRSEMor22vA significant descriptor in predicting anti-hepatitis C activity. archivepp.com
GETAWAYR7v+Influences both anti-hepatitis C and anti-Candida albicans activity. tandfonline.comarchivepp.com
Molecular PropertiesMLOGPA key descriptor for predicting anti-hepatitis C activity. archivepp.com

In Silico Assessment of Pharmacokinetic and Toxicological Profiles

The prediction of ADMET properties relies on computational models that are built using large datasets of experimentally determined values. researchgate.net These models can predict a wide range of parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 (CYP) enzymes, and various toxicological endpoints such as mutagenicity and carcinogenicity. udhtu.edu.uanih.gov

For example, an in silico study on novel sulfonyl indole derivatives predicted good intestinal absorption and low BBB penetration, suggesting the potential for oral administration with minimal effects on the central nervous system. udhtu.edu.ua The study also predicted no inhibition of CYP enzymes and low rates of mutagenicity and carcinogenicity. udhtu.edu.ua Another study on 1-piperazine indole hybrids also utilized in silico tools to evaluate their physicochemical, pharmacokinetic, and safety properties, highlighting the importance of these predictions in identifying promising lead compounds. nih.gov

The "rule of five," formulated by Lipinski, is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties. pensoft.net These rules state that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com In silico tools can quickly calculate these properties for compounds like this compound and its analogues to provide an initial assessment of their drug-likeness. pensoft.net

In silico toxicity prediction is another critical component of the ADMET assessment. nih.gov For instance, a study on a coumarin (B35378) isolated from geopropolis used in silico models to predict potential mutagenicity via the Ames test and to classify the probability of toxicity for various organs. nih.gov Similarly, for indole derivatives, in silico tools can predict potential toxicities, such as hepatotoxicity, nephrotoxicity, and skin irritation. mdpi.com

Table 2: Commonly Predicted In Silico ADMET Parameters for Indole Analogues

Parameter Predicted Property Significance Reference
Absorption
Human Intestinal AbsorptionGoodIndicates potential for oral bioavailability. udhtu.edu.ua
Caco-2 PermeabilityHighSuggests good intestinal permeability. chemmethod.com
Distribution
Blood-Brain Barrier (BBB) PenetrationLowSuggests minimal effects on the central nervous system. udhtu.edu.ua
Plasma Protein BindingHighCan affect the free concentration of the compound available for biological activity. nih.gov
Metabolism
CYP450 InhibitionNo significant inhibitionIndicates a lower likelihood of drug-drug interactions. udhtu.edu.ua
Toxicity
Ames MutagenicityNegativeSuggests a low potential to cause genetic mutations. udhtu.edu.ua
CarcinogenicityNegativeIndicates a low risk of causing cancer. udhtu.edu.ua
HepatotoxicityPotential for toxicityHighlights the need for further experimental evaluation. mdpi.com

Advanced Characterization Methodologies in Research on Methyl 3 Indoleglyoxylate

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, NMR (¹H, ¹³C), Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of Methyl 3-indoleglyoxylate, each providing unique insights into its complex molecular architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure. rsc.org Key stretches include the N-H group of the indole (B1671886) ring, the carbonyl (C=O) groups of the ketone and ester, and the C-O stretch of the ester moiety. fabad.org.trnih.gov These specific vibrations, measured in wavenumbers (cm⁻¹), provide a molecular fingerprint. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. mdpi.comtetratek.com.trresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals correspond to the indole N-H proton, the aromatic protons on the benzene (B151609) ring, and the methyl protons of the ester group. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org Signals can be assigned to the carbonyl carbons of the glyoxylate (B1226380) moiety, the carbons of the indole ring, and the methyl carbon of the ester. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. tetratek.com.trbhu.ac.in

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular ion peak [M]⁺ for this compound corresponds to its molecular weight (203.19 g/mol ). nih.gov The fragmentation pattern, which shows characteristic losses of small groups like the methoxy (B1213986) group (-OCH₃), helps to verify the proposed structure. libretexts.orgmsu.eduimreblank.ch The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with major peaks often observed at m/z values of 144, 89, and 116. nih.gov

Table 1: Summary of Spectroscopic Data for this compound

Technique Type Observed Signals / Data Interpretation
FT-IR Attenuated Total Reflectance (ATR) Characteristic peaks for N-H, C=O (ketone & ester), C-O, and aromatic C-H stretches. Confirms the presence of key functional groups. nih.gov
NMR ¹H NMR Signals for indole N-H, aromatic protons (positions 4, 5, 6, 7), indole C2-H, and methyl ester protons (-OCH₃). rsc.org Elucidates the proton environment and connectivity.
NMR ¹³C NMR Resonances for carbonyl carbons, indole ring carbons (aromatic and pyrrole), and the methyl ester carbon. libretexts.orgnih.gov Defines the carbon skeleton of the molecule.
MS GC-MS Molecular Ion Peak (M⁺) at m/z ≈ 203. Top fragment peaks at m/z = 144, 89, 116. nih.gov Confirms molecular weight and fragmentation pattern. libretexts.org

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. libretexts.orgmit.edu This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be mathematically reconstructed into a detailed atomic model.

While specific X-ray diffraction data for this compound itself is not widely published, studies on closely related indole derivatives, such as methyl indole-3-carboxylate (B1236618) derivatives, demonstrate the power of this technique. researchgate.net For example, research on a new methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate showed that it crystallizes in the triclinic space group P-1 with two distinct molecules in the asymmetric unit. researchgate.net Such studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions (like C-H···π interactions) that govern the packing of molecules in the crystal lattice. researchgate.net This understanding of the solid-state structure is crucial for predicting material properties and understanding molecular recognition.

Chromatographic and Separation Techniques for Research Applications

Chromatography is an indispensable tool in the research and synthesis of this compound, primarily for purification and reaction monitoring. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., hexane/ethyl acetate). The separation of spots for starting materials and products allows chemists to determine when a reaction is complete.

Column Chromatography: For purification on a larger scale, column chromatography is employed. amazonaws.com A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. A solvent or solvent mixture (eluent) is then passed through the column, separating the components based on their differing affinities for the stationary phase. rsc.org This allows for the isolation of this compound in high purity.

Gas Chromatography (GC): GC can be used to assess the purity of the final product. The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification.

Bioanalytical Method Development for Indole Derivatives

The indole nucleus is a core component of many biologically active compounds, necessitating the development of robust bioanalytical methods to evaluate their efficacy and behavior. semanticscholar.orgresearchgate.net While not focused on administration, these methods are crucial for in vitro research to understand the potential biological interactions of compounds like this compound.

One common approach in early-stage research is the use of in vitro assays to screen for biological activity. For instance, methods have been developed to evaluate the antimicrobial properties of new indole derivatives. fabad.org.tr The tube dilution technique is a standard bioanalytical method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. This involves preparing serial dilutions of the indole derivative in a liquid growth medium, which is then inoculated with a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Furthermore, advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are used to detect and quantify indole derivatives produced by biological systems, such as lactic acid bacteria, providing insight into metabolic pathways. mdpi.comnih.gov Electrochemical methods, including cyclic voltammetry, have also been developed to study the redox properties of indole derivatives, which can be related to their biological activity. semanticscholar.org

Future Directions and Research Perspectives

Development of Novel Therapeutic Agents based on the Indole (B1671886) Glyoxylate (B1226380) Scaffold

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry, capable of forming the basis for a multitude of drugs targeting different receptors and enzymes. nih.govmdpi.com The indole glyoxylate framework, in particular, serves as an excellent template for developing new therapeutic agents due to its suitability for extensive structural modifications. nih.gov Researchers have successfully utilized this scaffold to generate a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. chemimpex.com

Methyl 3-indoleglyoxylate is a key reactant in the synthesis of numerous compounds with therapeutic potential. sigmaaldrich.com For instance, it is a precursor for sotrastaurin (B1684114) analogs, which are known protein kinase inhibitors. sigmaaldrich.com Furthermore, its derivatives have been investigated as anxioselective agents. nih.gov The development of these compounds represents a significant area of research, aiming to produce drugs with high efficacy and improved safety profiles. nih.gov

Examples of research directions include:

Anticancer Agents: The scaffold is used to create cytotoxic agents that can act as DNA intercalators or inhibitors of enzymes crucial for cancer cell survival. nih.gov For example, the indole-3-glyoxylate ester structure is a component in the synthesis of the protein kinase C inhibitor, enzastaurin. mdpi.com

Kinase Inhibitors: The compound is a starting material for synthesizing inhibitors of various kinases, such as Glycogen Synthase Kinase-3 (GSK-3), Janus kinase 3 (JAK3), and Cyclooxygenase-2 (COX-2), which are implicated in a range of diseases from inflammation to cancer. sigmaaldrich.com

CNS Agents: Researchers have developed indol-3-ylglyoxylamides as potent and selective agents targeting specific subunits of the GABA-A receptor, with the goal of creating novel anxiolytics. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

A primary focus of future research is to identify new biological targets for indole glyoxylate derivatives and to elucidate their mechanisms of action. The structural versatility of the scaffold allows it to interact with a wide range of biological molecules. nih.gov

Detailed studies have revealed several mechanisms through which these compounds exert their effects. For example, certain antitumor derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of cleaved PARP1. nih.gov Others function by inhibiting topoisomerases or by binding directly to DNA. nih.gov

The table below summarizes some of the known biological targets and the corresponding mechanisms of action for compounds derived from the indole glyoxylate scaffold.

Biological TargetMechanism of ActionTherapeutic Area
GABA-A Receptor (α2 subunit) Selective agonism/partial agonismAnxiety
p38α Mitogen-Activated Protein Kinase Inhibition of proinflammatory cytokine releaseInflammatory Diseases
Translocator Protein (TSPO) & p53-MDM2 Inhibition of p53-MDM2 interaction, TSPO bindingCancer
Topoisomerase II (TopoII) Inhibition of enzyme activity, DNA bindingCancer
Protein Kinase C (PKC) Inhibition of kinase activityCancer
Glycogen Synthase Kinase-3 (GSK-3) Inhibition of kinase activityVarious
Janus Kinase 3 (JAK3) Inhibition of kinase activityInflammation, Cancer
Cyclooxygenase-2 (COX-2) Inhibition of enzyme activityInflammation, Cancer

This table is based on findings from multiple research studies. nih.govsigmaaldrich.com

Future exploration will likely uncover additional targets, expanding the potential therapeutic applications of this chemical class.

Application in Material Science (e.g., Polymers)

Beyond its biomedical applications, the indole glyoxylate structure is being investigated for its potential use in material science. chemimpex.com Research is exploring the integration of this compound into novel materials, such as polymers, to create substances with enhanced or unique properties. chemimpex.com The indole moiety is a known fluorophore, and related indole derivatives have been studied for their luminescence properties, which could be harnessed in the development of functional materials for applications like biosensors or biomedical imaging. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indole Glyoxylate Drug Discovery

High-Throughput Virtual Screening: AI algorithms can analyze vast virtual libraries of indole glyoxylate derivatives to identify promising candidates with a high binding affinity for specific biological targets. researchgate.net

Predictive Modeling: Machine learning models can predict the pharmacokinetic and toxicity profiles of new compounds, helping to reduce costly failures in later stages of drug development. researchgate.net

Molecule Optimization: Generative AI can be used to design and optimize the structure of indole glyoxylate derivatives to enhance their efficacy, selectivity, and safety. roche.com

Investigation of Natural Occurrence and Biosynthetic Pathways

While many indole glyoxylate derivatives are synthesized in the laboratory, this compound itself has been reported as a naturally occurring compound. nih.gov Its presence has been identified in marine organisms, highlighting the need for further investigation into its natural sources and ecological role.

OrganismPhylum
Rhopaloeides odorabile Porifera (Sponge)
Polyandrocarpa zorritensis Chordata (Tunicate)

Data sourced from the PubChem database. nih.gov

The biosynthetic pathway for this compound has not been fully elucidated, but it is likely derived from the amino acid L-tryptophan, which is the precursor for a vast number of indole alkaloids. semanticscholar.org The proposed pathway would involve a series of enzymatic reactions, including oxidation and methylation, to transform L-tryptophan into the final compound. The study of how organisms like corn convert indole-3-acetic acid into other indole derivatives in vivo provides a model for the types of biotransformations that could be involved. nih.gov Understanding these natural biosynthetic pathways could enable the development of biotechnological methods for producing this compound and its derivatives.

Q & A

Q. What experimental strategies are recommended for synthesizing Methyl 3-indoleglyoxylate with high purity?

  • Methodological Answer : Synthesis typically involves coupling indole-3-glyoxylic acid with methanol under acid catalysis. Key steps include:
  • Optimizing reaction conditions (e.g., solvent selection, temperature, catalyst loading) to minimize side products.
  • Purification via column chromatography or recrystallization, followed by characterization using HPLC (≥95% purity) and NMR (e.g., confirming ester carbonyl peaks at ~170 ppm in 13C^{13}\text{C} NMR) .
  • For reproducibility, document reagent sources (e.g., Sigma-Aldrich, CAS 18372-22-0) and storage conditions (e.g., inert atmosphere for hygroscopic intermediates) .

Q. How should researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : 1H^{1}\text{H} NMR (e.g., indole proton signals at δ 7.1–7.5 ppm) and FT-IR (ester C=O stretch at ~1740 cm1^{-1}).
  • Chromatography : HPLC with UV detection (retention time comparison to standards) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C11_{11}H9_{9}NO3_{3}: C 63.77%, H 4.35%, N 6.76%) .

Intermediate Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
  • Repeating experiments under controlled conditions (e.g., anhydrous solvents).
  • Cross-validating with complementary techniques (e.g., mass spectrometry for molecular ion confirmation) .
  • Statistical analysis of replicate data to identify outliers (e.g., Grubbs’ test for anomalous HPLC peaks) .

Q. What are the best practices for designing bioactivity assays involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements.
  • Controls : Include positive (e.g., known kinase inhibitors) and negative (vehicle-only) controls.
  • Data Reporting : Express results as IC50_{50}/EC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of this compound in enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Validate with crystallographic data if available.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å).
  • QSAR : Corrogate substituent effects on bioactivity using Hammett constants or DFT-calculated descriptors .

Q. What statistical frameworks are suitable for analyzing contradictory in vitro vs. in vivo data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Pathway Analysis : Apply systems biology tools (e.g., Gene Ontology enrichment) to identify confounding factors (e.g., metabolic degradation in vivo) .

Key Guidelines from Evidence

  • Reproducibility : Document all synthetic steps and characterization data in the main text or supplementary materials .
  • Data Integrity : Avoid over-reliance on single techniques; use orthogonal methods for validation .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-indoleglyoxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-indoleglyoxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.